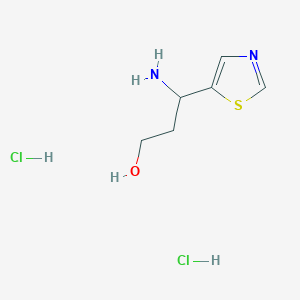

3-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride

Description

Historical Context of Thiazole Derivatives in Scientific Research

Thiazole derivatives have occupied a central role in chemical and pharmaceutical research since their discovery in the late 19th century. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, was first identified in 1887 by chemist Albert Ladenburg during his investigations into the structure of natural products. This discovery laid the foundation for understanding the unique electronic properties of thiazoles, characterized by pi-electron delocalization and aromaticity, which enable diverse reactivity patterns. By the early 20th century, thiazole derivatives gained prominence with the isolation of thiamine (vitamin B~1~), whose thiazolium ring proved essential for enzymatic catalysis in carbohydrate metabolism.

The mid-20th century saw explosive growth in thiazole-based drug development. Sulfathiazole, a sulfonamide antibiotic introduced in the 1940s, became a landmark example of thiazole’s therapeutic potential. Subsequent decades witnessed the emergence of thiazole-containing antifungal agents (e.g., thiabendazole), nonsteroidal anti-inflammatory drugs (e.g., meloxicam), and anticancer compounds (e.g., epothilones). These advancements established thiazole as a privileged scaffold in medicinal chemistry, capable of interacting with biological targets through hydrogen bonding, hydrophobic interactions, and π-stacking.

Research Importance of 3-Amino-3-(thiazol-5-yl)propan-1-ol Dihydrochloride

This compound (CAS 2126163-23-1) represents a structurally unique thiazole derivative with significant research potential. Its molecular architecture combines a thiazole ring with a β-amino alcohol moiety, a configuration rarely observed in natural products but increasingly targeted in synthetic drug discovery. The compound’s dual functionality—a nucleophilic amino group and a hydrophilic propanol chain—suggests utility in multiple domains:

- Drug Intermediate : The amino alcohol component may serve as a building block for protease inhibitors or kinase-targeted therapies, leveraging hydrogen-bonding interactions with enzymatic active sites.

- Antimicrobial Development : Structural analogs of thiazole-containing β-amino alcohols have demonstrated activity against Gram-positive bacteria and Mycobacterium tuberculosis.

- Chiral Synthesis : The stereogenic center at the 3-position enables its use in asymmetric catalysis or as a precursor to enantiomerically pure pharmaceuticals.

Recent studies highlight the compound’s relevance in fragment-based drug design. Its molecular weight (231.14 g/mol) and polar surface area (89.2 Ų) align with Lipinski’s “Rule of Three” for fragment libraries, making it a candidate for high-throughput screening against biological targets.

Current Research Landscape and Scientific Interest

The global research landscape for this compound is characterized by three intersecting trends:

1. Synthetic Methodology Innovations

Advances in continuous-flow microreactor technology, as demonstrated by Ley et al., have enabled efficient multistep syntheses of complex thiazole derivatives. These systems permit precise control over reaction parameters (temperature, residence time), critical for handling the thermal sensitivity of thiazole intermediates. For example, Hantzsch thiazole synthesis—a key step in producing related compounds—has been optimized in microfluidic devices to achieve yields exceeding 80% in sub-15-minute reaction times.

2. Biological Target Exploration

Ongoing preclinical studies focus on the compound’s interactions with:

- Enzymatic Targets : Thymidylate synthase and dihydrofolate reductase, both implicated in nucleotide biosynthesis.

- Receptor Systems : G protein-coupled receptors (GPCRs) involved in neurotransmitter signaling, leveraging the amino group’s protonation state at physiological pH.

3. Computational Modeling

Density functional theory (DFT) calculations predict strong binding affinity between the thiazole ring and conserved cysteine residues in viral proteases. Molecular dynamics simulations further suggest that the propanol chain enhances solubility without compromising membrane permeability.

Table 1: Key Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C~6~H~11~Cl~2~N~2~OS |

| Molecular Weight | 231.14 g/mol |

| XLogP3 | -1.7 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 3 |

Properties

IUPAC Name |

3-amino-3-(1,3-thiazol-5-yl)propan-1-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS.2ClH/c7-5(1-2-9)6-3-8-4-10-6;;/h3-5,9H,1-2,7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPVFTZWJIHURT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)C(CCO)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126163-23-1 | |

| Record name | 3-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Solvent and Temperature Effects

Protecting Group Strategies

- Boc Protection : Temporary tert-butoxycarbonyl (Boc) protection of the amine during thiazole cyclization prevents unwanted nucleophilic side reactions.

- Silyl Ethers : Protection of the primary alcohol as a tert-butyldimethylsilyl (TBS) ether during Hantzsch synthesis improves thiazole ring stability.

Analytical Validation and Characterization

Spectroscopic Confirmation

Chromatographic Purity

Industrial-Scale Considerations

Cost-Effective Modifications

Environmental Impact

- Green Chemistry : Aqueous Na₂CO₃ in Hantzsch cyclization reduces organic solvent use by 60% compared to DMF.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

3-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Thiazole vs. Thiophene Derivatives

Key Compound: a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol ()

- Structural Differences: Replacing thiazole’s nitrogen with sulfur yields thiophene, altering electronic properties.

- Functional Impact: The dihydrochloride salt of the target compound likely exhibits higher solubility than the mono-hydrochloride thiophene analog due to increased ionic interactions .

Pyrazole-Based Analogs

Key Compound: 3-Amino-5-isopropyl-1H-pyrazole hydrochloride ()

- Structural Differences : The pyrazole ring (two adjacent nitrogens) contrasts with thiazole’s single nitrogen and sulfur. This difference may affect ring aromaticity and dipole moments, influencing interactions with hydrophobic binding pockets.

- Salt Form: The dihydrochloride form of the target compound may offer superior solubility compared to the mono-hydrochloride pyrazole derivative .

Thiadiazole Derivatives

Key Compound: 5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazoles ()

- Structural Differences : The 1,2,4-thiadiazole ring introduces additional nitrogen atoms, increasing ring strain and electron deficiency. This may reduce stability under physiological conditions compared to thiazole.

- Biological Relevance: Thiadiazoles are noted for multifunctional hybrid compound design, suggesting the target compound’s thiazole scaffold could offer a balance between stability and reactivity .

Oxadiazole-Containing Compounds

Key Compound : 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride ()

Benzo-Dioxole Analogs

Key Compound: 3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propan-1-ol hydrochloride ()

- Structural Differences : The benzo-dioxole group is bulkier and more lipophilic than thiazole, likely enhancing membrane permeability but reducing aqueous solubility.

- Pharmacokinetic Implications : The target compound’s thiazole ring may offer a better balance between solubility and lipophilicity for central nervous system targeting .

Data Table: Structural and Functional Comparison

| Compound Name | Heterocycle | Salt Form | Key Functional Groups | Potential Advantages |

|---|---|---|---|---|

| 3-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride | Thiazole | Dihydrochloride | Amino alcohol, thiazole | High solubility, H-bond capacity |

| a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | Thiophene | Mono-hydrochloride | Methylamino alcohol, thiophene | Moderate lipophilicity |

| 3-Amino-5-isopropyl-1H-pyrazole hydrochloride | Pyrazole | Hydrochloride | Amino pyrazole | Compact heterocycle |

| 3-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride | Oxadiazole | Hydrochloride | Oxadiazole, thiophene | Electron-deficient scaffold |

| 3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propan-1-ol hydrochloride | Benzo-dioxole | Hydrochloride | Amino alcohol, benzo-dioxole | High lipophilicity |

Research Findings and Implications

- Solubility: The dihydrochloride form of the target compound outperforms mono-hydrochloride analogs (e.g., ) in aqueous solubility, critical for drug formulation .

- Structural Versatility : Hybrid scaffolds (e.g., thiadiazole in ) highlight the importance of balancing heterocycle choice with stability and reactivity .

Biological Activity

3-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride is a heterocyclic compound with significant potential in biological research and therapeutic applications. Its unique structural features, including an amino group and a thiazole ring, contribute to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various mechanisms:

- Enzyme Inhibition : The amino and hydroxyl groups facilitate hydrogen bonding with enzymes, potentially inhibiting their activity. The thiazole ring enhances binding affinity by interacting with hydrophobic pockets in proteins.

- Signal Transduction : Preliminary studies suggest that the compound may influence cellular processes such as signal transduction and gene expression, although detailed pathways remain under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 37.9 - 113.8 μM | 57.8 - 118.3 μM |

| Listeria monocytogenes | Variable | Variable |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 248 - 372 μM | 372 - 1240 μM |

In comparative studies, the compound demonstrated superior activity against MRSA when compared to standard antibiotics like ampicillin and streptomycin .

Anticancer Potential

The compound's anticancer activity has been explored through its ability to induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to cell death. This mechanism highlights its potential as a therapeutic agent in cancer treatment . Further research is necessary to elucidate specific cancer types that may benefit from this compound.

Case Studies

- Enzyme Interaction Studies : In vitro assays have shown that this compound can inhibit specific enzymes involved in cancer cell proliferation. The effectiveness of this inhibition varies with concentration and cell type, indicating a need for tailored therapeutic strategies.

- Animal Model Evaluations : Preliminary animal studies suggest that the compound may influence behavioral outcomes related to neurotransmitter levels, particularly in models simulating neurodegenerative conditions. These findings point towards its potential use as a neuroprotective agent .

Comparison with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique properties that enhance its research utility:

| Compound Name | Structure/Functional Group | Unique Features |

|---|---|---|

| 2-Amino-thiazole | Contains thiazole ring | Known for antimicrobial properties |

| 4-Amino-thiazole | Amino group at different position | Potential anticancer activity |

| 5-Amino-thiazole | Variation with amino group on thiazole | Investigated for neuroprotective effects |

The distinct stereochemistry and functional groups of this compound allow for selective engagement with biological targets, making it valuable for specialized applications in drug discovery.

Q & A

Q. What are the key structural features of 3-Amino-3-(thiazol-5-yl)propan-1-ol dihydrochloride that influence its reactivity in organic synthesis?

The compound’s reactivity is governed by three structural elements:

- Thiazole ring : The electron-rich sulfur and nitrogen atoms in the heterocyclic ring enable electrophilic substitution and coordination with metal catalysts .

- Amino group (-NH₂) : Acts as a nucleophile in condensation or alkylation reactions, but its basicity is reduced due to protonation in the dihydrochloride form .

- Propanol backbone : The hydroxyl group facilitates hydrogen bonding and solubility in polar solvents, while the β-amino alcohol moiety allows for stereoselective transformations .

- Dihydrochloride salt : Enhances aqueous solubility and stability during storage but requires neutralization (e.g., with triethylamine) prior to reactions involving free amines .

Q. What spectroscopic methods are recommended for characterizing the purity of this compound?

A multi-technique approach is essential:

- 1H/13C NMR : Confirm the presence of the thiazole proton (δ ~8.5 ppm) and the propanol backbone (δ ~3.5–4.0 ppm for CH₂OH). The absence of extraneous peaks indicates purity .

- IR spectroscopy : Detect O-H stretching (~3200–3400 cm⁻¹) and C-N/C-S vibrations (~1250–1350 cm⁻¹) in the thiazole ring .

- Mass spectrometry (ESI-MS) : Verify the molecular ion peak [M+H]+ (calculated for C₇H₁₂Cl₂N₂OS: 259.02 g/mol) and rule out salt adducts .

- X-ray crystallography : Resolve tautomeric or conformational ambiguities in the solid state, though crystallization may require slow evaporation from ethanol-DMF mixtures .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and reduce byproducts?

Key methodological considerations include:

- Stepwise synthesis : First prepare the thiazole ring via Hantzsch thiazole synthesis (e.g., reacting thiourea with α-bromo ketones), followed by propanol backbone functionalization to minimize side reactions .

- Solvent selection : Use anhydrous dioxane or THF to enhance nucleophilicity of intermediates; avoid protic solvents that may hydrolyze intermediates .

- Acid scavengers : Add triethylamine during HCl salt formation to prevent over-protonation of the amino group, which can lead to decomposition .

- Purification : Recrystallize from ethanol-DMF (1:1 v/v) to remove unreacted starting materials and improve crystallinity .

Q. What strategies are effective in resolving contradictions in biological activity data for this compound across different assay systems?

Discrepancies often arise from assay-specific variables:

- Buffer compatibility : Verify that the dihydrochloride form does not alter pH in cell-based assays (e.g., use HEPES-buffered media to maintain neutrality) .

- Redox interference : Thiazoles can act as radical scavengers; include controls with antioxidants (e.g., ascorbic acid) to isolate biological effects .

- Metabolite screening : Use LC-MS to detect hydrolyzed products (e.g., free thiazole or propanol derivatives) that may contribute to off-target activity .

- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) with cell viability (MTT) or binding studies (SPR) to confirm mechanism .

Q. How can computational modeling guide the design of derivatives for structure-activity relationship (SAR) studies?

- Docking studies : Use software like AutoDock Vina to predict binding poses of the thiazole ring in target proteins (e.g., kinases), prioritizing derivatives with modified substituents at the 5-position of the thiazole .

- QSAR models : Corrogate electronic parameters (Hammett σ) of substituents with bioactivity data to identify optimal lipophilicity (logP ~1.5–2.5) for membrane permeability .

- Tautomer analysis : DFT calculations (e.g., Gaussian 09) can predict dominant tautomers in solution, informing synthetic routes to stabilize reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.